HYNIC-iPSMA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

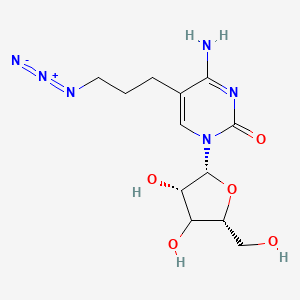

HYNIC-iPSMA is a compound used in molecular imaging, particularly for detecting prostate cancer. It consists of two main components: 6-hydrazinonicotinamide (HYNIC) and an inhibitor of prostate-specific membrane antigen (iPSMA). HYNIC is used to attach radioactive isotopes to target molecules, while iPSMA specifically inhibits prostate-specific membrane antigen, making it useful for imaging prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

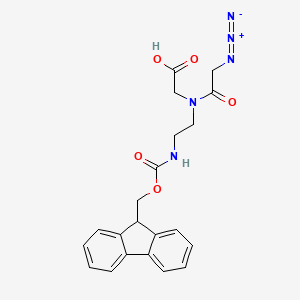

The synthesis of HYNIC-iPSMA involves the conjugation of HYNIC to iPSMA. The process typically includes the following steps:

Preparation of HYNIC: HYNIC is synthesized through a series of chemical reactions involving hydrazine and nicotinic acid derivatives.

Conjugation to iPSMA: The HYNIC molecule is then conjugated to iPSMA using a coupling agent like ethylenediamine-N,N’-diacetic acid (EDDA) under mild conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This is achieved through optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

HYNIC-iPSMA undergoes various chemical reactions, including:

Substitution Reactions: The HYNIC moiety can undergo substitution reactions to attach different radioactive isotopes.

Complexation Reactions: The compound forms complexes with metals like technetium-99m, which is used in imaging.

Common Reagents and Conditions

Reagents: Hydrazine, nicotinic acid derivatives, ethylenediamine-N,N’-diacetic acid (EDDA), technetium-99m.

Conditions: Mild reaction conditions are typically used to preserve the integrity of the iPSMA component.

Major Products

The major product formed from these reactions is the radiolabeled this compound complex, which is used for imaging prostate cancer cells .

Scientific Research Applications

HYNIC-iPSMA has several scientific research applications:

Chemistry: Used as a radiolabeling agent for various molecules.

Biology: Helps in studying the expression of prostate-specific membrane antigen in biological systems.

Medicine: Primarily used in the imaging of prostate cancer through single photon emission computed tomography (SPECT) and positron emission tomography (PET).

Industry: Employed in the development of diagnostic radiopharmaceuticals

Mechanism of Action

HYNIC-iPSMA exerts its effects by targeting prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The HYNIC component allows for the attachment of radioactive isotopes, enabling the visualization of cancer cells through imaging techniques. The iPSMA component specifically binds to prostate-specific membrane antigen, ensuring targeted delivery of the radiolabeled compound .

Comparison with Similar Compounds

Similar Compounds

68Ga-PSMA-11: Another radiolabeled compound used for imaging prostate cancer.

99mTc-EDDA/HYNIC-PSMA: Similar to HYNIC-iPSMA but uses a different chelator.

225Ac-PSMA-RGD: Combines prostate-specific membrane antigen targeting with integrin targeting for dual imaging

Uniqueness

This compound is unique due to its combination of HYNIC and iPSMA, which allows for efficient radiolabeling and specific targeting of prostate-specific membrane antigen. This makes it highly effective for imaging prostate cancer cells with minimal off-target effects .

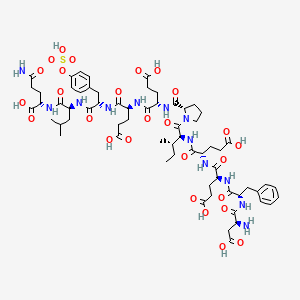

Properties

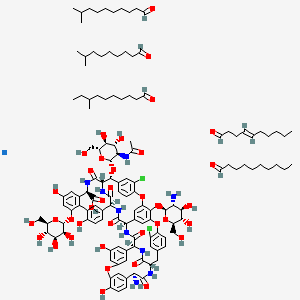

Molecular Formula |

C31H37N7O9 |

|---|---|

Molecular Weight |

651.7 g/mol |

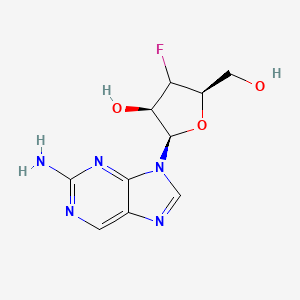

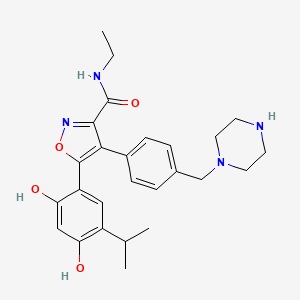

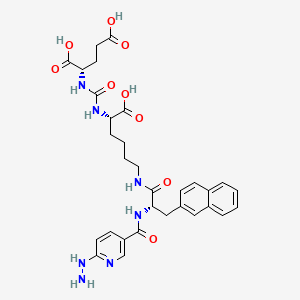

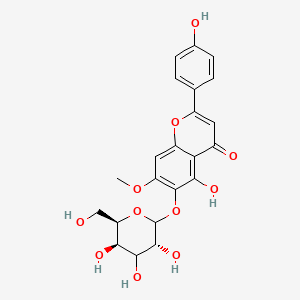

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C31H37N7O9/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47)/t22-,23-,24-/m0/s1 |

InChI Key |

BBICGXJWGWIZOY-HJOGWXRNSA-N |

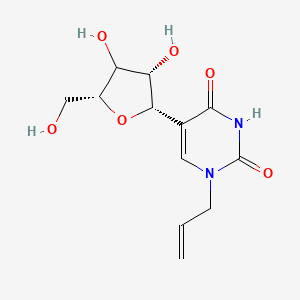

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)

![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)

![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)